molecular formula C13H17NO3 B2482183 N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide CAS No. 1612190-42-7

N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide

Cat. No. B2482183
CAS RN: 1612190-42-7
M. Wt: 235.283
InChI Key: DLKOCWGUQPKFKP-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide, also known as HPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPP is a synthetic compound that is structurally similar to the endocannabinoid anandamide, which is involved in a variety of physiological processes in the body. HPP has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.

Mechanism of Action

N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide is believed to interact with the endocannabinoid system by binding to the CB1 and CB2 receptors, which are found throughout the body. This binding can lead to a variety of biochemical and physiological effects, including changes in neurotransmitter release and modulation of immune system function. N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, modulation of immune system function, and neuroprotective effects. N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide in lab experiments is its structural similarity to anandamide, which allows researchers to study the endocannabinoid system in a more controlled manner. N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide is also relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide is its potential toxicity, which can vary depending on the dose and route of administration.

Future Directions

There are a number of potential future directions for research on N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide. One area of interest is in the study of its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and multiple sclerosis. N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide may also have potential applications in the study of pain sensation and appetite regulation. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide, as well as its potential toxicity and limitations as a research tool.

Synthesis Methods

N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide can be synthesized using a multi-step process involving a variety of reagents and solvents. The exact synthesis method used can vary depending on the desired purity and yield of the final product. One common method involves the reaction of 3-methylphenol with propargyl bromide to form 3-methylphenylpropargyl ether, which is then reacted with 2-bromoacetic acid to form the intermediate compound 3-(3-methylphenoxy)prop-2-ynoic acid. This compound is then reacted with hydroxylamine to form the final product, N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide.

Scientific Research Applications

N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. One of the main areas of research has been in the study of the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, appetite regulation, and mood. N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide has been shown to interact with the endocannabinoid system in a similar way to anandamide, making it a useful tool for studying the system in vitro and in vivo.

properties

IUPAC Name

N-[2-hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-13(16)14-8-11(15)9-17-12-6-4-5-10(2)7-12/h3-7,11,15H,1,8-9H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKOCWGUQPKFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CNC(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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